Ethyl piperidine-4-carboximidate

Description

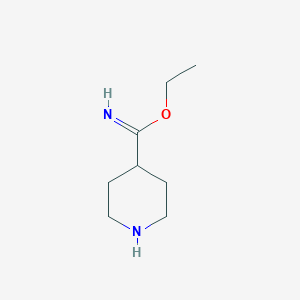

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

ethyl piperidine-4-carboximidate |

InChI |

InChI=1S/C8H16N2O/c1-2-11-8(9)7-3-5-10-6-4-7/h7,9-10H,2-6H2,1H3 |

InChI Key |

YEXMZQHJQUWNPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C1CCNCC1 |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations Involving Ethyl Piperidine 4 Carboximidate

Nucleophilic Addition Reactions of the Carboximidate Moiety

The core reactivity of ethyl piperidine-4-carboximidate is defined by nucleophilic attacks at the imidate carbon. This susceptibility allows for the synthesis of diverse functional groups and heterocyclic systems. Aliphatic imidates, such as this compound, typically exhibit greater reactivity compared to their aromatic counterparts. wikipedia.org

The hydrolysis of carboximidates, including this compound, serves as a fundamental pathway to the formation of esters. wikipedia.org This reaction proceeds through the nucleophilic addition of water to the electrophilic carbon of the imidate functionality. The process is typically facilitated by acidic conditions, which protonate the nitrogen atom, enhancing the electrophilicity of the carbon and making it more susceptible to attack by a weak nucleophile like water.

The general mechanism involves the formation of a tetrahedral intermediate. This intermediate then collapses, with the elimination of ammonia (B1221849) or an amine, to yield the corresponding ester. In the case of this compound, hydrolysis results in the formation of ethyl piperidine-4-carboxylate and ammonia. wikipedia.orgchemicalbook.com

General Hydrolysis Mechanism:

Protonation: The imino nitrogen is protonated under acidic conditions.

Nucleophilic Attack: A water molecule attacks the electrophilic carboximidate carbon.

Tetrahedral Intermediate Formation: A protonated hemiaminal ether intermediate is formed.

Elimination: The intermediate collapses, eliminating ammonia to form a protonated ester.

Deprotonation: The final ester product, ethyl piperidine-4-carboxylate, is formed upon deprotonation.

This transformation is significant as ethyl piperidine-4-carboxylate is a valuable building block in the synthesis of various pharmaceutical agents and other complex organic molecules. google.com

The reaction of carboximidates with amines, known as aminolysis, is a primary route for the synthesis of amidines. wikipedia.org This process is analogous to hydrolysis, with an amine acting as the nucleophile instead of water. This compound reacts with ammonia, as well as primary and secondary amines, to yield the corresponding unsubstituted or N-substituted piperidine-4-carboxamidines. wikipedia.orgresearchgate.net This reaction is a cornerstone in the synthesis of nitrogen-containing heterocycles, which are prevalent in biologically active compounds. researchgate.netajol.infonih.gov

Both primary and secondary amines readily participate in aminolysis reactions with this compound. The general reactivity trend follows the nucleophilicity of the amine.

Primary Amines: Reaction with primary amines leads to the formation of N,N'-disubstituted amidines. These reactions can often result in a mixture of (E) and (Z) isomers of the final amidine product. researchgate.net

Secondary Amines: Secondary amines react to form N,N,N'-trisubstituted amidines. These reactions often proceed with high selectivity, leading predominantly to the (E)-isomer. researchgate.net

The table below illustrates the expected products from the reaction of this compound with various amines.

| Reactant Amine | Amine Type | Product Amidine |

| Ammonia (NH₃) | - | Piperidine-4-carboxamidine |

| Methylamine (CH₃NH₂) | Primary | N'-Methylpiperidine-4-carboxamidine |

| Dimethylamine ((CH₃)₂NH) | Secondary | N,N-Dimethylpiperidine-4-carboxamidine |

| Aniline (C₆H₅NH₂) | Primary | N'-Phenylpiperidine-4-carboxamidine |

Regioselectivity becomes a key consideration when the reacting amine possesses multiple nucleophilic sites or when the imidate itself is unsymmetrical. For this compound reacting with a simple amine, the nucleophilic attack occurs exclusively at the imidate carbon. However, the term regioselectivity is also crucial in the broader context of amidine synthesis, for instance, in reactions involving substrates with multiple potential reaction sites. nih.gov In the context of aminolysis of this compound, the primary regiochemical question is which nitrogen atom of the resulting amidine retains the substituents from the amine. The reaction mechanism dictates that the attacking amine's nitrogen atom becomes one of the exocyclic nitrogen atoms of the newly formed amidine group.

Aminolysis Reactions Leading to Amidines and Related Nitrogen Heterocycles

Rearrangement Reactions Facilitated by Carboximidate Intermediates

Carboximidates are not only reactants but also key intermediates in several important name reactions, including thermal rearrangements. wikipedia.org These reactions leverage the unique electronic structure of the imidate to facilitate intramolecular bond formations.

While specific examples involving this compound are not extensively documented in readily available literature, its structural features as a carboximidate make it a potential participant in analogous rearrangements. Carboximidates are known intermediates in both the Mumm and Overman rearrangements. wikipedia.org

Mumm Rearrangement: This reaction involves the 1,3(O→N) acyl transfer in an acylimino ester (an N-acylated imidate). If the nitrogen of this compound were to be acylated, the resulting intermediate could theoretically undergo a Mumm-type rearrangement to form a diacylamine derivative.

Overman Rearrangement: This is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) to form an allylic trichloroacetamide. youtube.com The reaction proceeds through a chair-like six-membered transition state. youtube.com An allylic alcohol is first converted to a trichloroacetimidate intermediate by reaction with trichloroacetonitrile (B146778). youtube.com While the standard Overman rearrangement utilizes trichloroacetimidates, the fundamental principle of a researchgate.netresearchgate.net-sigmatropic shift involving a carboximidate intermediate is the key feature. An analogous rearrangement involving an N-allyl derivative of this compound could be envisioned, although it would deviate from the classical Overman protocol.

Pericyclic Reactions and Mechanistic Elucidation (e.g., Nitrone Cycloadditions)

Pericyclic reactions, which proceed through a concerted cyclic transition state, represent a cornerstone of organic synthesis. While direct studies on this compound in nitrone cycloadditions are not extensively documented, the principles of 1,3-dipolar cycloadditions provide a framework for understanding its potential reactivity. Nitrones, as 1,3-dipoles, can react with dipolarophiles to form five-membered heterocyclic rings. nih.govresearchgate.net The carbon-nitrogen double bond of the carboximidate group in this compound could potentially act as a dipolarophile.

In a hypothetical reaction, a nitrone could undergo a [3+2] cycloaddition with the C=N bond of this compound. The reaction would likely be promoted by enhancing the electrophilicity of the imidate carbon, possibly through protonation or coordination to a Lewis acid. The resulting cycloadduct would be a substituted 1,2,4-oxadiazolidine ring system. Mechanistic elucidation of such reactions often involves computational studies to determine whether the reaction proceeds via a concerted or a stepwise pathway and to predict the stereochemical outcome. researchgate.net The regioselectivity of the cycloaddition would be governed by the electronic and steric properties of both the nitrone and the carboximidate.

Electrophilic Reactivity and Alkylation Capabilities

Carboximidates, also known as imino ethers, are recognized as effective electrophiles. wikipedia.org The carbon atom of the C=N double bond is susceptible to nucleophilic attack, a reactivity analogous to that of the carbonyl carbon in esters. This electrophilicity allows this compound to participate in a variety of substitution and addition reactions.

The reaction of carboximidates with nitrogen nucleophiles, such as amines, is a fundamental transformation that leads to the formation of amidines. wikipedia.org In the case of this compound, its reaction with a primary or secondary amine would result in the displacement of the ethoxy group and the formation of a new C-N bond, yielding a substituted piperidine-4-carboxamidine. This reaction is a powerful tool for constructing complex nitrogen-containing molecules. The general procedure for N-alkylation often involves the use of a base to facilitate the reaction. researchgate.net

Brønsted acids can play a crucial role in activating the carboximidate group towards nucleophilic attack. nih.govqub.ac.uk Protonation of the imino nitrogen increases the electrophilicity of the carbon atom, thereby facilitating the addition of even weak nitrogen nucleophiles. This catalytic approach is advantageous as it often proceeds under mild conditions. nih.govrsc.org For instance, the synthesis of various ethers has been achieved through the Brønsted acid-catalyzed alkylation of alcohols. rsc.org A similar strategy could be employed for the reaction of this compound with nitrogen nucleophiles, where a catalytic amount of a Brønsted acid like triflimide or camphorsulfonic acid could promote the formation of the C-N bond. nih.govqub.ac.uk

The mechanism of acid-catalyzed alkylation reactions involving imidates can, in some cases, proceed through carbocation-like intermediates. While not extensively studied for this compound itself, related reactions provide insight. For example, the Strecker-type condensation of piperidones can involve the formation of carbocation intermediates under vigorous conditions. researchgate.net In the context of Brønsted acid-catalyzed reactions, the protonated imidate can be considered a resonance-stabilized cation. The positive charge is delocalized over the carbon and nitrogen atoms. Nucleophilic attack on this activated intermediate leads to the final product. The stability of such an intermediate would be influenced by the substituents on the piperidine (B6355638) ring and the nature of the nucleophile.

Transition metal catalysis offers a powerful platform for the functionalization of organic molecules. Palladium-catalyzed reactions, in particular, have been instrumental in forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions involving the insertion of isocyanides are a well-established method for synthesizing amidines and related compounds. nih.govresearchgate.netnih.gov This methodology can be applied to reactions where a nucleophile, such as the piperidine moiety, is present. In a typical reaction, an aryl halide undergoes oxidative addition to a palladium(0) complex. This is followed by the migratory insertion of an isocyanide into the aryl-palladium bond, forming an imidoyl-palladium intermediate. mdpi.com Subsequent nucleophilic attack by an amine, like piperidine, on this intermediate leads to the formation of an amidine after reductive elimination. mdpi.com

Research has shown that both single and double insertion of isocyanide can occur, leading to the formation of amidines and ketimine-amidines, respectively. nih.govresearchgate.netnih.gov The chemoselectivity towards single or double insertion can often be controlled by the stoichiometry of the isocyanide reactant. An increase in the isocyanide-to-aryl halide ratio generally favors the formation of the ketimine-amidine. nih.govresearchgate.netnih.gov

The following table summarizes the results of a study on the palladium-catalyzed insertion of tert-butyl isocyanide in the presence of piperidine and various para-substituted iodobenzenes.

Table 1: Palladium-Catalyzed Synthesis of Amidines and Ketimine-Amidines

| Entry | Aryl Iodide Substituent | Product(s) | Conversion (%) |

|---|---|---|---|

| 1 | 4-Methoxy | Amidine & Ketimine-amidine | >95 |

| 2 | 4-Methyl | Amidine & Ketimine-amidine | >95 |

| 3 | 4-H | Amidine & Ketimine-amidine | >95 |

| 4 | 4-Chloro | Amidine & Ketimine-amidine | >95 |

| 5 | 4-Trifluoromethyl | Amidine & Ketimine-amidine | >95 |

| 6 | 4-Cyano | Amidine & Ketimine-amidine | >95 |

Data adapted from studies on palladium-catalyzed aminoimidoylation with para-substituted aryl halides and piperidine as the nucleophile. nih.govresearchgate.net

The catalytic cycle for this transformation is analogous to that of aminocarbonylation reactions. nih.govresearchgate.netnih.gov Computational studies have indicated a correlation between the catalytic activity and the electronic properties of the palladium catalyst, with more electron-rich palladium centers leading to higher conversions. nih.govresearchgate.netnih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Piperidine |

| tert-Butyl isocyanide |

| Iodobenzene |

| Bromobenzene |

| Chlorobenzene |

| 4-Hydroxy-iodobenzene |

| 4-Carboxy-iodobenzene |

| Triflimide |

Transition Metal-Catalyzed Coupling and Insertion Reactions

Ruthenium-Catalyzed C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in modern organic synthesis. In the context of saturated heterocycles like piperidine, ruthenium-based catalysts have emerged as effective tools for achieving site-selective C-H activation. While studies specifically detailing the ruthenium-catalyzed C-H functionalization of this compound are not extensively reported, the reactivity of analogous piperidine and piperazine (B1678402) systems provides a strong basis for predicting its behavior.

The carboximidate moiety in this compound can potentially serve as a directing group, guiding the ruthenium catalyst to activate specific C-H bonds within the piperidine ring. Research on related systems, such as the ruthenium-catalyzed β-C(sp³)–H functionalization of the piperazine nucleus, demonstrates the feasibility of such transformations. nih.gov In these cases, the reaction proceeds through dehydrogenation of the heterocycle, followed by an intramolecular nucleophilic addition and an aromatization cascade. nih.gov

Furthermore, directing groups are often employed to control the regioselectivity of C-H functionalization in piperidines. For instance, an amidine directing group has been successfully used for the α-arylation of piperidines using ruthenium catalysis and boronate esters, albeit in some cases with modest yields. researchgate.net This suggests that the carboximidate group, or a derivative thereof, could direct functionalization to the α-position of the piperidine ring. The general mechanism for such transformations often involves the formation of a ruthenacycle intermediate, which then undergoes oxidative addition with a coupling partner, followed by reductive elimination to afford the functionalized product.

The choice of the ruthenium catalyst and reaction conditions is crucial for the success of these transformations. Ruthenium(II) catalysts, often in combination with carboxylate ligands, are known to facilitate C-H bond functionalization under mild conditions. mdpi.com The development of new catalyst systems continues to expand the scope and efficiency of these reactions, opening up possibilities for the direct and selective modification of complex molecules like this compound.

Acid-Catalyzed Transformations and Proton Transfer Mechanisms

The piperidine nitrogen and the carboximidate group in this compound are both susceptible to protonation under acidic conditions, leading to a variety of possible transformations. The study of acid-catalyzed reactions and the underlying proton transfer mechanisms is therefore essential for understanding and controlling the reactivity of this molecule.

Acid-catalyzed reactions of the closely related ethyl piperidine-4-carboxylate often involve the piperidine nitrogen. For example, reductive amination reactions with aldehydes or ketones in the presence of an acid catalyst and a reducing agent are common methods for N-alkylation. rsc.org The acid serves to activate the carbonyl group of the electrophile and to protonate the piperidine nitrogen, facilitating the reaction.

The carboximidate functionality itself can undergo acid-catalyzed hydrolysis to the corresponding amide or carboxylic acid. The mechanism of this hydrolysis would involve protonation of the imino nitrogen, followed by nucleophilic attack of water and subsequent elimination of ethanol (B145695).

Proton transfer is a fundamental process in these acid-catalyzed reactions. The efficiency and selectivity of these transformations are often governed by the kinetics and thermodynamics of proton transfer between the catalyst, solvent, and substrate. Studies on proton transfer in piperidine-containing systems, such as 1-naphthol-piperidine clusters, have provided insights into the role of the piperidine moiety in mediating proton movement. rsc.org These studies highlight the importance of the local environment and the pKa values of the involved functional groups in determining the proton transfer pathway.

Stereochemical Control in Reactions Involving the Carboximidate Functionality

The development of stereoselective reactions is a cornerstone of modern pharmaceutical synthesis, as the biological activity of a molecule is often dependent on its three-dimensional structure. For this compound, controlling the stereochemistry at the C4 position and potentially at other centers within the piperidine ring is of paramount importance for its application in the synthesis of chiral drugs.

While specific studies on the stereochemical control in reactions of this compound are limited, general strategies for the stereoselective synthesis of substituted piperidines can be considered. One powerful approach is the use of chiral catalysts. For instance, rhodium-catalyzed asymmetric hydrogenation of pyridine (B92270) derivatives provides a route to chiral piperidines with high enantioselectivity. dicp.ac.cn A similar strategy could potentially be applied to a precursor of this compound to install chirality early in the synthetic sequence.

Another approach involves the use of chiral auxiliaries attached to the piperidine nitrogen. These auxiliaries can direct the approach of reagents to one face of the molecule, thereby controlling the stereochemical outcome of reactions at the C4 position or other sites. Subsequent removal of the auxiliary would then yield the enantiomerically enriched piperidine derivative.

Radical cyclizations have also been employed for the stereoselective synthesis of polysubstituted piperidines. nih.govcardiff.ac.uk By carefully designing the substrate and controlling the reaction conditions, it is possible to achieve high levels of diastereoselectivity in the formation of the piperidine ring.

The carboximidate functionality itself can influence the stereochemical course of reactions. Its steric bulk and electronic properties can create a biased environment around the C4 position, potentially leading to diastereoselective additions to the piperidine ring. Further research is needed to fully explore and exploit the potential of the carboximidate group in directing stereoselective transformations.

Below is a table summarizing some of the key reaction types discussed and their potential application to this compound, based on studies of analogous systems.

| Reaction Type | Catalyst/Reagent | Potential Transformation of this compound | Basis of Extrapolation |

| Ruthenium-Catalyzed C-H Arylation | [Ru(p-cymene)Cl₂]₂ / Directing Group | α-Arylation of the piperidine ring | C-H functionalization of piperidines with directing groups researchgate.net |

| Acid-Catalyzed Reductive Amination | Acid Catalyst / Reducing Agent | N-Alkylation of the piperidine nitrogen | Reductive amination of ethyl piperidine-4-carboxylate rsc.org |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Conversion of carboximidate to amide or carboxylic acid | General reactivity of imidates |

| Asymmetric Hydrogenation | Chiral Rhodium Catalyst | Synthesis of chiral piperidine precursor | Asymmetric synthesis of chiral piperidines from pyridines dicp.ac.cn |

Applications As a Synthetic Intermediate and Building Block in Complex Molecular Synthesis

Construction of Substituted Piperidine (B6355638) Derivatives

The functional groups of ethyl piperidine-4-carboximidate allow for a variety of chemical transformations, leading to a diverse range of substituted piperidine derivatives. These derivatives are often key intermediates in the synthesis of biologically active compounds.

Piperidine alkaloids are a large class of natural products with a wide spectrum of biological activities. The synthesis of these complex molecules often relies on the use of appropriately substituted piperidine building blocks. While direct examples of the use of this compound in the total synthesis of piperidine alkaloids are not extensively documented in readily available literature, the closely related ethyl piperidine-4-carboxylate is a common starting material. chemicalbook.com For instance, synthetic approaches to chromone (B188151) and flavonoid piperidine alkaloids have been developed using piperidine derivatives. nih.gov The general strategy often involves the construction of the piperidine core first, followed by the elaboration of the alkaloid's characteristic features.

The imidate functionality of this compound offers a reactive handle that can, in principle, be exploited for the introduction of various substituents, paving the way for the construction of complex alkaloid frameworks.

The piperidine ring is a fundamental component of many nitrogen-containing heterocyclic drugs approved by the U.S. FDA. nih.gov this compound serves as a valuable precursor for the synthesis of a wide variety of these heterocycles. The reactivity of the imidate group allows for cyclization reactions with various reagents to form fused ring systems. The ester and amino functionalities present in the related ethyl piperidine-4-carboxylate and its derivatives can be readily transformed into other functional groups, facilitating the synthesis of diverse heterocyclic structures. google.com

For example, piperidine-4-carboxamide derivatives, which can be synthesized from ethyl piperidine-4-carboxylate, have been developed as potent inhibitors of the CCR5 receptor, a key target in anti-HIV therapy. nih.gov

Synthesis of Multicyclic and Fused Ring Systems

The strategic placement of reactive functional groups in this compound makes it an ideal starting point for the synthesis of complex multicyclic and fused ring systems, which are often endowed with significant biological activity.

Imidazo[4,5-b]pyridines and imidazo[4,5-d]pyrimidines are purine (B94841) analogs that exhibit a range of biological activities, including antiviral and anticancer properties. The synthesis of these fused heterocyclic systems often involves the condensation of a diamine with a suitable carboxylic acid derivative.

While specific examples utilizing this compound are not prevalent in the literature, the general synthetic strategies for these ring systems suggest its potential utility. For instance, the synthesis of imidazo[4,5-b]pyridine derivatives has been achieved through various routes, including the reaction of 2,3-diaminopyridine (B105623) with appropriate reagents. clockss.org The imidate functionality in this compound could potentially react with a diaminopyridine to form the desired fused imidazole (B134444) ring.

| Fused Heterocycle | General Synthetic Precursors | Potential Application of this compound |

| Imidazo[4,5-b]pyridine | 2,3-Diaminopyridine and a carboxylic acid or its derivative. | Reaction with 2,3-diaminopyridine to form the imidazole ring. |

| Imidazo[4,5-d]pyrimidine | 4,5-Diaminopyrimidine (B145471) and a carboxylic acid or its derivative. | Condensation with 4,5-diaminopyrimidine to construct the fused imidazole. |

Triazolothiadiazines and pyrazolothiazoles are classes of fused heterocyclic compounds that have attracted significant attention due to their diverse pharmacological properties. The synthesis of these systems typically involves the cyclization of appropriately functionalized triazole or pyrazole (B372694) precursors.

The synthesis of triazolothiadiazines has been reported from 4-amino-5-mercapto-1,2,4-triazoles by reaction with various electrophiles. mdpi.comresearchgate.net Similarly, pyrazolothiazole derivatives can be prepared through the cyclocondensation of a thiazolidinone with a hydrazine. nih.gov Although direct synthetic routes starting from this compound are not well-documented, its reactive imidate group could potentially be employed to construct these fused systems by reacting with suitably substituted triazole or pyrazole derivatives.

| Heterocyclic System | Key Synthetic Intermediates | Potential Role of this compound |

| Triazolothiadiazine | 4-Amino-5-mercapto-1,2,4-triazole | Could act as an electrophilic partner in cyclization reactions. |

| Pyrazolothiazole | Thiazolidinone and hydrazine | Could be modified to introduce a hydrazine-reactive functional group. |

The pyrroloindoline ring system is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. nih.gov The construction of this tricyclic system presents a significant synthetic challenge. Catalytic asymmetric methods have been developed for the synthesis of pyrroloindolines, often involving intramolecular cyclization strategies. nih.gov

While there is no direct evidence in the searched literature for the use of this compound in the construction of pyrroloindoline systems, the development of novel synthetic methodologies is an active area of research. The functional groups present in this compound could potentially be manipulated to create a precursor suitable for a pyrroloindoline-forming cyclization cascade.

Utilization in the Synthesis of Advanced Intermediates for Downstream Chemical Transformations

The primary utility of this compound in synthetic chemistry lies in its role as a versatile building block. The electrophilic nature of the carboximidate carbon allows for the facile introduction of various nucleophiles, enabling the construction of more elaborate molecular architectures, particularly those containing amidine and guanidine (B92328) functionalities.

Building Blocks for Complex Amidine and Guanidine Analogues

The carboximidate group is an excellent starting point for the synthesis of both amidines and, subsequently, guanidines, which are important pharmacophores in medicinal chemistry.

Amidine Synthesis:

Carboximidates readily react with ammonia (B1221849) or with primary and secondary amines to yield the corresponding amidine derivatives. wikipedia.orgwikipedia.org In this reaction, the amine displaces the ethoxy group of the carboximidate. This transformation allows this compound to serve as a direct precursor to a wide array of N-substituted and unsubstituted piperidine-4-carboxamidines. These products are valuable intermediates for building molecules with specific biological targets.

Table 1: Synthesis of Piperidine-4-carboxamidine Analogues This table illustrates the general reaction of this compound with various amines to form corresponding amidine structures.

| Reactant 1 | Reactant 2 (Amine) | Product |

| This compound | Ammonia (NH₃) | Piperidine-4-carboxamidine |

| This compound | Primary Amine (R-NH₂) | N-Alkyl/Aryl-piperidine-4-carboxamidine |

| This compound | Secondary Amine (R₂-NH) | N,N-Dialkyl/Diaryl-piperidine-4-carboxamidine |

Guanidine Synthesis:

While not a direct conversion, the amidines derived from this compound can be further elaborated into complex guanidine analogues. A modern synthetic approach involves the oxidative rearrangement of a stable amidine into a reactive carbodiimide (B86325) intermediate. dntb.gov.uauantwerpen.be This carbodiimide is then treated in situ with a primary or secondary amine to furnish the desired multisubstituted guanidine. dntb.gov.uauantwerpen.be This two-stage process provides a clear and efficient pathway from a carboximidate to a complex guanidine, making this compound a strategic starting material for these targets.

Table 2: Two-Step Synthesis of Guanidine Analogues from Amidines This table outlines the synthetic sequence for converting a piperidine-4-carboxamidine (derived from the title compound) into a guanidine analogue.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Piperidine-4-carboxamidine | Oxidizing Agent (e.g., Hypervalent Iodine Reagent) | Piperidin-4-yl-carbodiimide |

| 2 | Piperidin-4-yl-carbodiimide | Amine (R₂-NH) | N,N-Disubstituted-N'-(piperidin-4-yl)guanidine |

Protecting Group Chemistry Leveraging Carboximidates

The carboximidate functional group is not only a synthetic precursor but also forms the basis of a robust strategy for protecting other functional groups, particularly alcohols. wikipedia.org In this context, the carboximidate is formed to temporarily mask a hydroxyl group, preventing it from reacting during other synthetic transformations.

A prominent example of this strategy is the formation of a trichloroacetimidate (B1259523). An alcohol can be protected by reacting it with trichloroacetonitrile (B146778) in the presence of a base. wikipedia.org This reaction generates a trichloroacetimidate, which is stable under various conditions but can be readily removed (deprotected) via acid hydrolysis to regenerate the original alcohol. wikipedia.org

While this compound itself is not the protecting group, the chemistry of its core functional group is central to this widely used protective strategy. This highlights the versatility of the carboximidate class of compounds in complex multi-step synthesis.

Table 3: Alcohol Protection using Trichloroacetimidate Chemistry This table demonstrates the general principle of using a carboximidate to protect and deprotect an alcohol.

| Step | Reaction | Reagents | Result |

| Protection | An alcohol (R-OH) is reacted with trichloroacetonitrile. | Base (e.g., NaH, DBU) | The alcohol is converted to a stable O-Alkyl trichloroacetimidate protecting group. |

| Deprotection | The protected alcohol is treated with a mild acid. | Acid (e.g., mild aqueous acid) | The protecting group is cleaved, regenerating the original alcohol (R-OH). |

Advanced Characterization and Analytical Methodologies in Research on Ethyl Piperidine 4 Carboximidate

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized compounds like Ethyl piperidine-4-carboximidate. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about their atomic composition, bonding, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR) for Product Confirmation and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR offers complementary data on the carbon skeleton of the molecule. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are employed to establish correlations between protons and carbons, aiding in the complete assignment of the molecular structure.

For a molecule like this compound, NMR is crucial for:

Confirming the presence of the piperidine (B6355638) ring, the ethyl group, and the carboximidate functionality.

Distinguishing it from starting materials or byproducts, such as the corresponding carboxylate.

Monitoring the progress of the synthesis reaction by observing the disappearance of reactant signals and the appearance of product signals.

Illustrative ¹H NMR Data for Ethyl piperidine-4-carboxylate in CDCl₃ chemicalbook.com This table demonstrates the kind of signals one would analyze to confirm the structure. The chemical shifts (δ) are reported in parts per million (ppm).

| Assignment | Chemical Shift (ppm) |

| -OCH₂CH₃ | 4.130 |

| Piperidine H (axial) | 3.087 |

| Piperidine H (equatorial) | 2.64 |

| Piperidine CH | 2.41 |

| Piperidine CH₂ | 1.89 |

| Piperidine CH₂ | 2.06 - 1.46 |

| -OCH₂CH₃ | 1.255 |

Illustrative ¹³C NMR Data for Ethyl piperidine-4-carboxylate chemicalbook.comoregonstate.edulibretexts.orgwisc.edu The ¹³C NMR spectrum would be expected to show distinct signals for the carbonyl/imidate carbon, the carbons of the ethyl group, and the carbons of the piperidine ring.

| Assignment | Illustrative Chemical Shift (ppm) |

| C=O | 175.2 |

| -OCH₂CH₃ | 60.3 |

| Piperidine C4 | 41.5 |

| Piperidine C2, C6 | 43.5 |

| Piperidine C3, C5 | 28.5 |

| -OCH₂CH₃ | 14.2 |

Advanced Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, allowing the determination of the molecular weight with high accuracy. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition of the molecule. Fragmentation analysis (MS/MS) induced by collision helps in elucidating the structure by breaking the molecule into smaller, identifiable pieces. scielo.brrsc.org

In the analysis of this compound, MS would be used to:

Confirm the molecular weight of the synthesized compound.

Determine the elemental formula through HRMS.

Study fragmentation patterns to confirm the connectivity of the piperidine ring, the ethyl group, and the carboximidate moiety.

Illustrative Electron Ionization MS Fragmentation Data for Ethyl piperidine-4-carboxylate chemicalbook.comnist.gov The table below shows significant fragments observed in the mass spectrum of the carboxylate analog.

| m/z | Relative Intensity (%) | Possible Fragment |

| 157 | 19.4 | [M]⁺ (Molecular Ion) |

| 112 | 30.3 | [M - C₂H₅O]⁺ |

| 84 | 49.3 | [Piperidine ring fragment]⁺ |

| 56 | 65.9 | [C₄H₈]⁺ |

| 57 | 100.0 | [C₄H₉]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Progress

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. These techniques are complementary and provide a characteristic fingerprint of the molecule.

For this compound, these techniques are vital for:

Identifying the key functional groups, particularly the C=N and N-H stretches of the carboximidate and the C-O stretch of the ethoxy group.

Monitoring reaction conversion by observing the disappearance of reactant functional groups (e.g., a nitrile C≡N stretch) and the appearance of product functional group absorptions.

Illustrative IR Absorption Bands for Ethyl piperidine-4-carboxylate nih.govguidechem.comresearchgate.net The following table lists the characteristic IR absorption bands for the carboxylate analog. The imidoester would show a characteristic C=N stretching band instead of the C=O band.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Piperidine) | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | ~1730 |

| C-O Stretch (Ester) | 1000 - 1300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be generated.

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The study of crystal packing reveals how molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Hirshfeld surface analysis is a computational method used to visualize and quantify these intermolecular contacts in a crystal. nih.govresearchgate.net It maps properties onto a surface defined by the electron distribution of the molecule, providing insights into the nature and relative importance of different interactions. nih.govresearchgate.net

Illustrative Crystallographic Data for a Substituted Piperidine Derivative researchgate.netresearchgate.netmdpi.comnih.gov Since no crystal structure is available for the target compound, this table provides an example of crystallographic data for a related piperidine derivative to illustrate the type of information obtained.

| Parameter | Illustrative Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.2543 (7) |

| b (Å) | 10.5543 (8) |

| c (Å) | 12.6184 (6) |

| α (°) | 77.901 (7) |

| β (°) | 71.270 (2) |

| γ (°) | 70.390 (5) |

| Volume (ų) | 974.3 (1) |

| Z | 2 |

Conformation and Configuration Analysis in Crystalline State

X-ray crystallography provides definitive information about the conformation and configuration of a molecule in the solid state. For this compound, this would reveal:

The preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat). In many derivatives, the piperidine ring adopts a chair conformation. nih.gov

The orientation of the ethyl carboximidate substituent on the piperidine ring (axial vs. equatorial).

The geometry (E/Z) of the carboximidate group.

In studies of related N-substituted 2,6-diphenylpiperidine derivatives, the piperidine ring has been observed to adopt both chair and twisted boat conformations, with phenyl rings oriented axially. researchgate.netbakhtiniada.ru The specific conformation is influenced by the nature and steric bulk of the substituents on the ring.

Chromatographic and Separation Techniques for Reaction Monitoring and Purification in Research

Chromatographic methods are indispensable tools in synthetic chemistry for monitoring the progress of reactions and for the purification of target compounds. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the method of choice for the analysis of volatile and thermally stable compounds.

In the context of this compound synthesis, GC-MS would be employed to assess the purity of the final product. The technique can detect and quantify the presence of volatile starting materials, residual solvents, and any low-boiling point byproducts formed during the reaction. The gas chromatograph separates these components based on their boiling points and interaction with the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

Hypothetical GC-MS Purity Analysis Data:

This table illustrates a hypothetical scenario for a GC-MS analysis of a synthesized batch of this compound, demonstrating how results would be presented to reflect purity.

| Compound | Retention Time (min) | Area % | Identification |

| Ethanol (B145695) | 3.2 | 0.15 | Solvent |

| Piperidine-4-carbonitrile | 7.8 | 0.50 | Starting Material |

| This compound | 10.5 | 99.20 | Product |

| Unidentified Byproduct A | 11.2 | 0.15 | Impurity |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds. It separates components of a mixture in a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase.

For a compound like this compound, reversed-phase HPLC would be the standard method for determining purity. This involves a nonpolar stationary phase and a polar mobile phase. The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Furthermore, if this compound were synthesized in a chiral form, HPLC using a chiral stationary phase (CSP) would be essential for determining the enantiomeric excess (% ee). The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. The ability to fine-tune separation by adjusting mobile phase composition and temperature is a key aspect of developing such methods. google.com

Hypothetical Chiral HPLC Data for Enantiomeric Excess:

This table shows how data from a chiral HPLC analysis would be used to determine the enantiomeric purity of a hypothetical chiral synthesis of this compound.

| Enantiomer | Retention Time (min) | Peak Area | Percentage |

| (R)-enantiomer | 12.4 | 14500 | 2.5% |

| (S)-enantiomer | 14.1 | 565500 | 97.5% |

| Enantiomeric Excess (% ee) | 95.0% |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Advanced Material Synthesis Contexts

Thermal analysis techniques like TGA and DSC are critical for characterizing the physical properties of materials, especially in the context of polymer and advanced material synthesis where compounds like this compound might be used as monomers or cross-linking agents.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of a material and to study its decomposition profile. For a polymer synthesized using this compound, a TGA scan would reveal the temperature at which the polymer begins to degrade, which is a crucial parameter for determining its operational limits. The analysis can show mass loss due to the release of volatile components or complete decomposition of the polymer backbone.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting point, glass transition temperature (Tg), and crystallization events. For a material derived from this compound, a DSC thermogram would provide vital information about its physical state and structural properties over a range of temperatures.

Hypothetical Thermal Analysis Data for a Polymer Derived from this compound:

This table summarizes potential findings from TGA and DSC analyses of a hypothetical polymer created using this compound as a monomer.

| Analysis Technique | Parameter | Value | Significance |

| TGA | Onset of Decomposition (Td) | 310 °C | Indicates the upper-temperature limit of the material's stability. |

| DSC | Glass Transition Temperature (Tg) | 125 °C | Represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. |

Theoretical and Computational Investigations of Ethyl Piperidine 4 Carboximidate Reactivity and Structure

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and energetics of molecules. Methods like DFT, often using functionals such as B3LYP or M06-2X with basis sets like 6-311++G(d,p), allow for the accurate calculation of molecular geometries, energies, and various electronic properties. researchgate.net These calculations help elucidate the relationship between a molecule's structure and its chemical behavior.

The piperidine (B6355638) ring is known for its conformational flexibility, primarily adopting a chair conformation to minimize steric and torsional strain. For Ethyl piperidine-4-carboximidate, the ethyl carboximidate group at the C4 position can exist in either an axial or equatorial orientation.

Computational methods are employed to locate all possible conformers and determine their relative energies to identify the most stable, or ground-state, conformation. The chair conformation with the bulky ethyl carboximidate group in the equatorial position is predicted to be the most stable energy minimum, as this arrangement minimizes unfavorable 1,3-diaxial interactions. DFT calculations can precisely quantify the energy difference between the equatorial and axial conformers. Studies on related piperidine derivatives have excluded less stable boat, envelope, and twist-boat conformations from detailed investigation due to their higher relative energies. researchgate.net The process involves geometry optimization of various starting structures to find stationary points on the potential energy surface, followed by frequency calculations to confirm them as true minima (no imaginary frequencies).

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of DFT. arxiv.org By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, one can obtain theoretical chemical shifts that typically show good correlation with experimental values, especially after appropriate scaling or referencing. nih.govnih.gov Machine learning algorithms, trained on large datasets of experimental and calculated shifts, have further improved prediction accuracy, with mean absolute errors for ¹H shifts falling below 0.10 ppm in some cases. nih.govresearchgate.net For this compound, calculations would distinguish between the chemical shifts of the axial and equatorial protons of the piperidine ring and predict the shifts for the ethyl and imidate groups.

Below is a table of experimental ¹H NMR data for the closely related compound, Ethyl 4-piperidinecarboxylate, which serves as a reference for the types of signals expected. chemicalbook.com Computational models could be used to predict how the change from a carboxylate (C=O) to a carboximidate (C=NH) functional group would alter these shifts.

| Assignment | Chemical Shift (ppm) for Ethyl 4-piperidinecarboxylate |

| -OCH₂- (quartet) | 4.130 |

| Ring CH₂ (axial) | 3.087 |

| Ring CH₂ (equatorial) | 2.64 |

| Ring CH | 2.41 |

| Ring CH₂ | 1.89 |

| -CH₃ (triplet) | 1.255 |

| This table is based on experimental data for Ethyl 4-piperidinecarboxylate and is for illustrative purposes. chemicalbook.com |

IR Vibrational Frequencies: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies often have a systematic error compared to experimental values, which can be corrected using empirical scaling factors. A key vibrational mode for this compound would be the C=N stretching frequency of the imidate group. This would be distinct from the C=O stretching vibration found in its ester analog, Ethyl 4-piperidinecarboxylate, which typically appears in the 1700-1750 cm⁻¹ range. nih.gov DFT calculations can predict the position of this C=N stretch, as well as other characteristic vibrations like N-H bending and C-N stretching, providing a theoretical "fingerprint" of the molecule. researchgate.net

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Range for this compound (Illustrative) |

| N-H Stretch | 3300-3500 | ~3400 |

| C-H Stretch (aliphatic) | 2850-3000 | 2900-3000 |

| C=N Stretch (imidate) | 1640-1690 | ~1660 |

| N-H Bend | 1550-1650 | ~1600 |

| C-N Stretch | 1000-1350 | 1100-1250 |

| This table provides typical ranges and is for illustrative purposes. |

Reaction Pathway Elucidation and Transition State Modeling

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

The rate of a chemical reaction is exponentially dependent on the activation energy (Ea), which is the energy difference between the reactants and the highest energy transition state along the reaction coordinate. nih.gov DFT calculations are widely used to locate transition state structures (characterized by a single imaginary frequency) and calculate their energies. civilica.com This allows for the direct computation of activation energy barriers. ajgreenchem.comajgreenchem.com

A reaction with a calculated activation energy below ~21-30 kcal/mol is generally considered feasible at room temperature. nih.gov By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. ajgreenchem.comajgreenchem.com From the calculated activation energy and other thermodynamic parameters obtained from frequency calculations, it is possible to estimate reaction rate constants using Transition State Theory (TST) and the Eyring equation. civilica.com

For reactions involving piperidine derivatives, such as N-alkylation or acylation, computational modeling can predict the activation barriers, helping to understand their reactivity.

| Kinetic Parameter | Definition | Computational Approach |

| Activation Energy (Ea) | The minimum energy required to initiate a reaction. | Energy difference between transition state and reactants. civilica.com |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Calculated from electronic energies and thermal corrections. civilica.com |

| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | Calculated from vibrational, rotational, and translational partition functions. civilica.com |

| Gibbs Free Energy of Activation (ΔG‡) | The overall energy barrier incorporating both enthalpy and entropy. | ΔG‡ = ΔH‡ - TΔS‡. civilica.com |

Solvents can dramatically influence reaction kinetics and mechanisms by differentially stabilizing reactants, products, and transition states. wikipedia.org Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's energy and geometry. nih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in protic solvents. ajgreenchem.com

Studies on reactions of piperidine derivatives have shown that solvent choice can significantly alter reaction rates. For example, in some reactions, ethanol (B145695) was found to accelerate reaction rates compared to methanol, a phenomenon that can be investigated by modeling the transition state in different solvent environments. civilica.comajgreenchem.comajgreenchem.com The Hughes-Ingold rules provide a qualitative framework for predicting how solvent polarity will affect reaction rates based on the charge distribution in the reactants and the activated complex. wikipedia.org

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static structures at 0 K, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time at finite temperatures. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves.

For this compound, an MD simulation would typically place one or more solute molecules in a box filled with explicit solvent molecules (e.g., water, ethanol). The simulation would show:

Conformational Dynamics: The flipping between different chair conformations and the rotation of the ethyl carboximidate side chain.

Solvation Structure: How solvent molecules arrange themselves around the solute, including the formation and breaking of hydrogen bonds between the solvent and the imidate's N-H group or nitrogen lone pair.

Intermolecular Interactions: If other species are present, such as a catalyst or another reactant, MD can simulate their approach, interaction, and the formation of pre-reaction complexes.

MD simulations are particularly useful for understanding phenomena that depend on the collective motion and interaction of many molecules, providing a bridge between the single-molecule picture from quantum chemistry and the macroscopic properties observed in experiments. researchgate.netnih.gov

Structure-Reactivity Relationship Studies via Computational Methods

Computational chemistry offers a powerful lens for examining the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity. Through methods like Density Functional Theory (DFT), it is possible to calculate a variety of molecular properties that serve as reactivity descriptors. These descriptors help in predicting how a molecule will behave in a chemical reaction, including identifying the most likely sites for nucleophilic or electrophilic attack and estimating the activation energies of potential reaction pathways.

For a molecule like this compound, computational studies would typically focus on several key areas:

Electronic Structure Analysis: Understanding the distribution of electrons within the molecule is crucial for predicting reactivity. Computational methods can map the electron density, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). Key parameters derived from electronic structure analysis include:

Mulliken Atomic Charges: These provide a measure of the partial charge on each atom, indicating potential sites for electrostatic interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability; a smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, highlighting regions of positive and negative potential that are susceptible to electrophilic and nucleophilic attack, respectively.

To illustrate the type of data generated in such studies, the following tables present computational findings for a related piperidin-4-one imine derivative, which serves as a valuable proxy for understanding the potential properties of this compound. These findings are based on a study employing DFT calculations at the B3LYP/6-31G(d,p) level of theory. nih.gov

Table 1: Selected Calculated Bond Lengths for a Piperidin-4-one Imine Derivative

| Bond | Bond Length (Å) |

|---|---|

| C=N (imine) | 1.28 |

| C-N (piperidine ring) | 1.47 |

| C-C (piperidine ring) | 1.54 |

Data derived from a computational study on a (3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one) derivative. nih.gov

Table 2: Calculated Mulliken Atomic Charges for a Piperidin-4-one Imine Derivative

| Atom | Mulliken Charge (e) |

|---|---|

| N (imine) | -0.25 |

| C (imine) | 0.18 |

| N (piperidine ring) | -0.32 |

Data derived from a computational study on a (3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one) derivative. nih.gov

Table 3: Frontier Molecular Orbital Energies for a Piperidin-4-one Imine Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.99 |

| LUMO | -1.54 |

| HOMO-LUMO Gap | 4.45 |

Data derived from a computational study on a (3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one) derivative. nih.gov

The data presented in these tables for a related imine derivative suggest that the imine nitrogen atom carries a negative partial charge, making it a potential nucleophilic center. nih.gov The HOMO-LUMO energy gap provides an indication of the molecule's stability. nih.gov For this compound, similar calculations would be essential to precisely map its electronic landscape and predict its reactivity with various reagents. The presence of the ethoxy group in the imidate functionality would likely influence the electronic properties compared to the imine derivative shown, potentially altering the charge distribution and orbital energies.

Emerging Research Directions and Future Prospects for Ethyl Piperidine 4 Carboximidate

Development of Novel Catalytic Systems for Enhanced Synthesis and Reactivity

The classical synthesis of imidates, known as the Pinner reaction, involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgyoutube.com This method typically requires stoichiometric amounts of strong acids, such as anhydrous hydrogen chloride, which can be hazardous and limit functional group tolerance. nrochemistry.comorganic-chemistry.org Future research will likely focus on developing novel catalytic systems to synthesize Ethyl piperidine-4-carboximidate from piperidine-4-carbonitrile and ethanol (B145695) under milder and more efficient conditions.

Advancements in catalysis offer several promising avenues. Lewis acid-promoted Pinner reactions have been shown to facilitate the formation of esters from nitriles and alcohols, suggesting their potential for imidate synthesis with catalysts like trimethylsilyl triflate. nih.govresearchgate.net Transition-metal catalysis could also provide new pathways. For instance, methods developed for the synthesis of other N-heterocycles or the activation of nitriles could be adapted. rsc.org The development of heterogeneous catalysts would be particularly advantageous, simplifying product purification and enabling catalyst recycling. A key research goal would be to identify catalysts that can operate under neutral or near-neutral conditions, enhancing the atom economy and substrate scope of the synthesis.

Table 1: Conceptual Catalyst Screening for this compound Synthesis

| Catalyst System | Proposed Advantage | Potential Outcome |

|---|---|---|

| TMSOTf (Lewis Acid) | Milder conditions than HCl gas | Improved yield, reduced side reactions |

| Hafnium triflate | High catalytic activity | Lower catalyst loading, faster reaction |

| Heterogeneous Zeolite | Ease of separation and recycling | Increased sustainability, simplified workup |

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability

The synthesis of intermediates like this compound on an industrial scale requires processes that are safe, scalable, and efficient. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages. nih.gov This technology allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and safety, particularly for highly exothermic reactions or when using hazardous reagents. nih.govresearchgate.net

Given that the traditional Pinner reaction often uses hazardous materials like anhydrous HCl gas, its adaptation to a continuous flow process would be a major step forward. youtube.com In a flow reactor, gaseous reagents can be mixed with the substrate solution in a highly controlled manner within a contained system, minimizing operator exposure and enhancing safety. uc.pt Furthermore, automated flow synthesis platforms can be used to rapidly screen reaction conditions (e.g., catalyst, solvent, temperature) to identify optimal parameters for the synthesis of this compound. amidetech.com This integration of flow chemistry and automation could significantly accelerate the development of a robust and scalable manufacturing process. amidetech.com

Exploration in New Materials Chemistry or Supramolecular Assemblies

The bifunctional nature of this compound makes it an interesting candidate for the development of new materials. The imidate group can participate in various chemical transformations, while the piperidine (B6355638) ring contains a secondary amine that can be further functionalized or act as a hydrogen bond donor/acceptor.

Polymer Chemistry: The imidate functionality could be leveraged in polymerization reactions. For example, it could be transformed into other reactive groups to act as a monomer for creating novel polyamides or other polymers. The piperidine ring, a common feature in many stable polymers, could be incorporated into the polymer backbone to impart specific physical properties.

Supramolecular Assemblies: The piperidine ring is a well-established building block for creating ordered, non-covalently bonded structures known as supramolecular assemblies. rsc.org The N-H group on the piperidine ring can act as a hydrogen bond donor, allowing it to form networks with suitable acceptor molecules. rsc.org The imidate group could also participate in these interactions or be used as a reactive handle to attach the molecule to larger scaffolds, potentially leading to new materials with applications in areas such as drug delivery or catalysis.

Advanced Methodologies for Stereocontrol and Regioselectivity in Transformations

While this compound itself is achiral, its subsequent reactions offer numerous opportunities for the application of advanced stereocontrol methodologies. The development of regio- and stereoselective transformations is crucial for the synthesis of complex, biologically active molecules, including many pharmaceuticals. nih.govacs.orgnih.govacs.org

Future research could explore several areas:

Diastereoselective Reactions: If a substituent is introduced onto the piperidine ring, subsequent reactions involving the imidate group could be influenced by the existing stereocenter, leading to diastereoselective outcomes.

Enantioselective Synthesis: Chiral catalysts could be employed to control the stereochemistry of reactions involving the imidate. For example, the asymmetric addition of nucleophiles to the carbon-nitrogen double bond could generate a new stereocenter with high enantioselectivity.

Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine nitrogen would provide a powerful tool for directing the stereochemical outcome of reactions at the imidate position. This approach has been successfully used in the asymmetric synthesis of α-alkylated products from N-sulfinyl imidates. nih.gov

These advanced methodologies would transform this compound from a simple intermediate into a valuable chiral building block for synthesizing enantiomerically pure target molecules. nih.govacs.org

Role in Sustainable and Green Chemistry Applications

Modern chemical synthesis places a strong emphasis on sustainability and the principles of green chemistry. rsc.org Future research on this compound will undoubtedly be guided by these principles, aiming to develop processes that are environmentally benign and economically viable.

Key areas for green chemistry applications include:

Catalysis: Shifting from stoichiometric reagents (like strong acids in the classic Pinner reaction) to catalytic methods is a core principle of green chemistry. nih.gov Developing highly efficient and recyclable catalysts for the synthesis of this compound would significantly reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. One-pot reactions, where multiple synthetic steps are carried out in a single reactor, can improve atom economy and reduce the need for intermediate purification steps. rsc.org

Safer Solvents and Conditions: Research into using greener solvents (e.g., water, ethanol, or supercritical fluids) or even solvent-free conditions would greatly enhance the sustainability of the synthesis. rsc.org

Energy Efficiency: The use of flow chemistry can contribute to energy efficiency by enabling better heat transfer and reducing reaction times. nih.gov Microwave-assisted synthesis is another technique that could be explored to accelerate reactions and reduce energy consumption.

By focusing on these green chemistry principles, the synthesis and utilization of this compound can be aligned with modern standards for sustainable chemical manufacturing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.